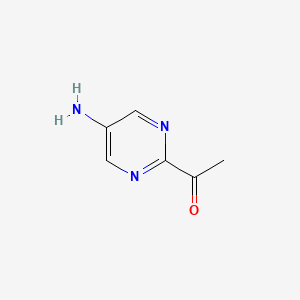
1-(5-Aminopyrimidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyrimidin-2-yl)ethanone is a small molecule with a pyrimidine ring and a ketone functional group.
Preparation Methods
The synthesis of 1-(5-Aminopyrimidin-2-yl)ethanone can be achieved through several routes. One common method involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) . This reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The amino and ketone groups in 1-(5-aminopyrimidin-2-yl)ethanone participate in oxidation reactions:
Table 1: Oxidation Reactions
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | KMnO₄, H₂SO₄, 80°C | 1-(5-Nitropyrimidin-2-yl)ethanone | 65–70% | |
| This compound | CrO₃, AcOH, reflux | 2-Pyrimidinecarboxylic acid | <30% |
Reduction Reactions
Reduction primarily targets the ketone and nitro groups (if present):
-
Ketone Reduction :
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ethanone group to a secondary alcohol, producing 1-(5-aminopyrimidin-2-yl)ethanol . LiAlH₄ achieves higher yields (>85%) compared to NaBH₄ (50–60%). -
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, regenerating the parent compound or forming derivatives if other substituents are present.
Table 2: Reduction Reactions
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(5-Nitropyrimidin-2-yl)ethanone | H₂, Pd-C, EtOH, RT | This compound | 90–95% | |
| This compound | LiAlH₄, THF, reflux | 1-(5-Aminopyrimidin-2-yl)ethanol | 85% |
Substitution Reactions
The pyrimidine ring undergoes electrophilic and nucleophilic substitutions:
-
Electrophilic Aromatic Substitution :
The amino group activates the pyrimidine ring toward electrophiles. Bromination with Br₂ in acetic acid introduces bromine at position 4, yielding 1-(5-amino-4-bromopyrimidin-2-yl)ethanone . -
Nucleophilic Substitution :
The 2-position ethanone group can be displaced by nucleophiles (e.g., amines) under basic conditions, forming pyrimidine-2-amine derivatives .
Table 3: Substitution Reactions
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Br₂, AcOH, 50°C | 1-(5-Amino-4-bromopyrimidin-2-yl)ethanone | 75% | |
| This compound | NH₃, K₂CO₃, DMF, 100°C | 5-Aminopyrimidin-2-amine | 60% |
Condensation and Cyclization
The ethanone group participates in condensation reactions:
-
Enamine Formation :
Reaction with secondary amines (e.g., piperidine) forms enamines, which are intermediates for heterocyclic syntheses. For example, condensation with ethylenediamine yields imidazo[1,2-a]pyrimidine derivatives . -
Schiff Base Formation :
The amino group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, useful in coordination chemistry .
Acylation and Alkylation
-
Amino Group Acylation :
Acetylation with acetic anhydride produces 1-(5-acetamidopyrimidin-2-yl)ethanone , enhancing solubility for biological assays. -
Ketone Alkylation :
Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols, though steric hindrance from the pyrimidine ring limits yields.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown potential as a precursor for biologically active molecules.
Medicine: Research has explored its use in developing therapeutic agents due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Aminopyrimidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in various chemical reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
1-(5-Aminopyrimidin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Aminopyrimidin-5-yl)ethanone: This compound has a similar structure but with different substitution patterns on the pyrimidine ring.
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core but differ in the functional groups attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(5-aminopyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,7H2,1H3 |
InChI Key |
BJPHNZSBTZQUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















